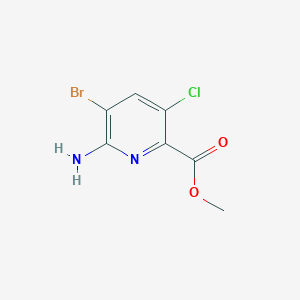

Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate

説明

“Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate” is a chemical compound with the molecular formula C7H6BrClN2O2 . It has a molecular weight of 265.49 . The IUPAC name for this compound is "this compound" .

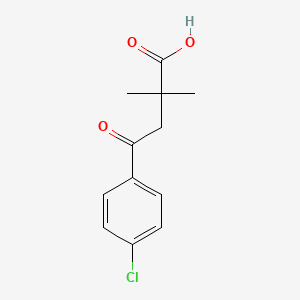

Molecular Structure Analysis

The InChI code for this compound is "InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3,(H2,10,11)" . This indicates the connectivity and hydrogen count of the molecule’s atoms, but not its three-dimensional structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 265.49 . It has a complexity of 205 and a topological polar surface area of 65.2Ų . The compound is canonicalized and has 1 covalently-bonded unit . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .科学的研究の応用

Synthesis and Chemical Properties

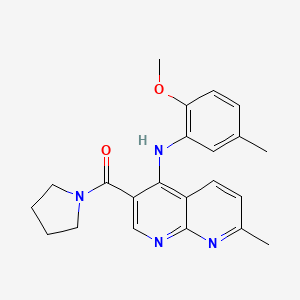

An efficient synthesis route for a carboxylic acid moiety related to dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist has been developed, highlighting the importance of specific chemical modifications in the development of pharmaceutical agents (Hirokawa et al., 2000).

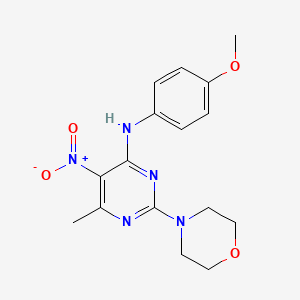

Research on the reversible blocking of amino groups with citraconic anhydride demonstrates the significance of chemical transformations in modifying biological molecule interactions, which could be relevant for designing compounds with selective biological activities (Dixon & Perham, 1968).

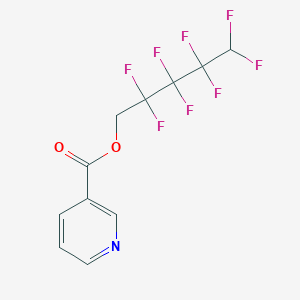

A novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid showcases innovative approaches to synthesize carboxylic acids from halopyridines, which could be applicable in synthesizing related compounds like Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate (Feng et al., 2010).

Biological Applications

- The synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates indicate the potential of pyridine derivatives in developing anticancer agents, suggesting similar possibilities for this compound derivatives (Queiroz et al., 2011).

Catalysis and Material Science

- Research on the catalysis of amination of polyhalopyridines by a palladium-xantphos complex presents methods for the selective functionalization of pyridines, which could be relevant for modifying this compound for specific research applications (Ji et al., 2003).

特性

IUPAC Name |

methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVXVTUGOFOAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868259.png)

![2-((4-chlorobenzyl)thio)-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868265.png)

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)

![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)

![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)

![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)

![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)